Tert-butyl (2S,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2S,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate is a compound that belongs to the class of tertiary butyl esters. This compound is characterized by the presence of a tert-butyl group attached to a pyrrolidine ring, which is further substituted with an ethynyl and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction parameters, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrrolidine ring can be reduced to form saturated derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the pyrrolidine ring can produce saturated amines .
Scientific Research Applications
Tert-butyl (2S,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2S,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the pyrrolidine ring can interact with biological receptors. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2S,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate can be compared with other tertiary butyl esters and pyrrolidine derivatives.
- Similar compounds include tert-butyl (2S,5R)-2-ethynylpyrrolidine-1-carboxylate and tert-butyl (2S,5R)-5-methylpyrrolidine-1-carboxylate .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethynyl and methyl groups on the pyrrolidine ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H19NO2 |
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Molecular Weight |
209.28 g/mol |
IUPAC Name |
tert-butyl (2S,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-6-10-8-7-9(2)13(10)11(14)15-12(3,4)5/h1,9-10H,7-8H2,2-5H3/t9-,10-/m1/s1 |
InChI Key |
GKZWGVDISLMHBX-NXEZZACHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C#C |
Canonical SMILES |
CC1CCC(N1C(=O)OC(C)(C)C)C#C |
Origin of Product |
United States |
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